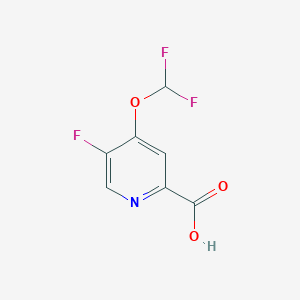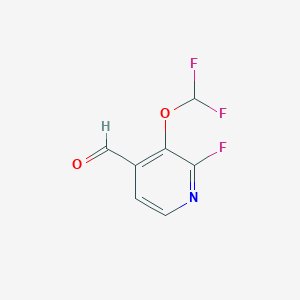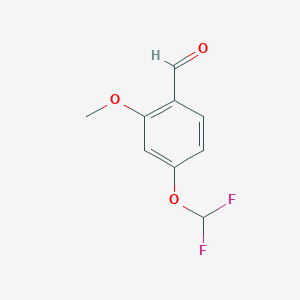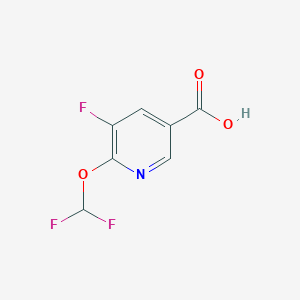
6-Difluoromethoxy-5-fluoronicotinic acid
Vue d'ensemble
Description
6-Difluoromethoxy-5-fluoronicotinic acid is a chemical compound with the molecular formula C7H4F3NO3 . It has a molecular weight of 207.11 g/mol. It is a solid substance .
Molecular Structure Analysis
The InChI code for 6-Difluoromethoxy-5-fluoronicotinic acid is 1S/C7H5F2NO3/c8-7(9)13-5-2-1-4(3-10-5)6(11)12/h1-3,7H,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
6-Difluoromethoxy-5-fluoronicotinic acid is a solid substance . It has a molecular weight of 207.11 g/mol. More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
Nuclear Medicine and Radiopharmacy :
- The compound has been used in the synthesis of fluorine-18 labeled fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester, facilitating room temperature synthesis without azeotropic drying of fluorine-18, a process significantly shorter than current methods (Basuli et al., 2016).
- It's involved in the one-pot two-step radiosynthesis of a novel prosthetic agent, [18F]FNEM, for insulinoma imaging, providing efficient labeling of biomolecules with fluorine-18 (Yue et al., 2014).
Biochemistry and Enzymology :
- In biochemistry, it's used in the study of 6-hydroxynicotinate 3-monooxygenase from Pseudomonas fluorescens TN5, aiding in the synthesis of 2,5-dihydroxypyridine, a precursor for various applications like plant growth hormones and cancer therapy (Nakano et al., 1999).
Chemical Synthesis and Pharmaceutical Research :
- The compound is used in the practical synthesis of key pharmaceutical intermediates, highlighting its role in the development of new drugs and therapeutic agents (Wang et al., 2006).
Environmental Science and Pollution Management :
- It has applications in environmental science, such as in the study of the degradation of poly- and perfluoroalkyl substances (PFASs) from industrial wastewater, highlighting its role in addressing environmental contamination (Gómez-Ruiz et al., 2017).
Materials Science and Engineering :
- The compound is used in the exploration of novel metal-organic and supramolecular networks in materials science, demonstrating its versatility as a building block for diverse structural assemblies (Cui et al., 2015).
Safety And Hazards
The safety information for 6-Difluoromethoxy-5-fluoronicotinic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the substance only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
6-(difluoromethoxy)-5-fluoropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-4-1-3(6(12)13)2-11-5(4)14-7(9)10/h1-2,7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHBFKQNLVCSOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)OC(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Difluoromethoxy-5-fluoronicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



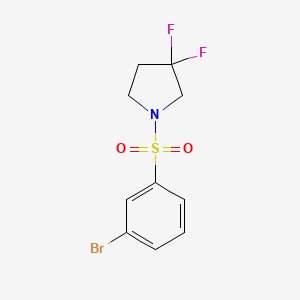
![3-(Dimethylamino)-1-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B1412882.png)
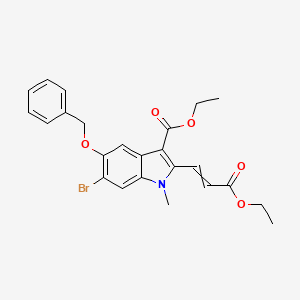
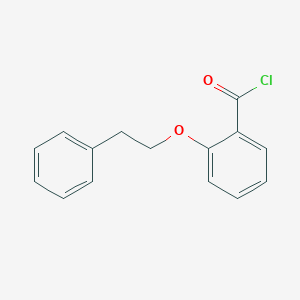
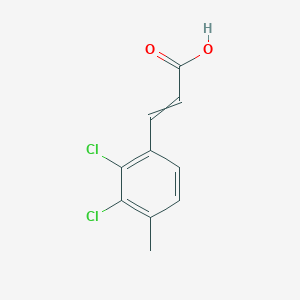
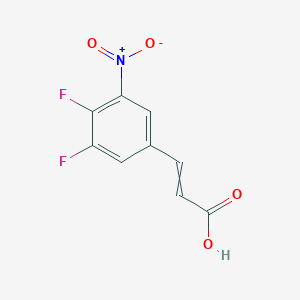
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethoxybenzyl)-1H-pyrazole](/img/structure/B1412889.png)
